Bienvenue dans la boutique en ligne BenchChem!

(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide

CYP3A inhibitor Cobicistat analog thiazole scaffold

(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide (CAS 1421588-69-3, molecular formula C15H15FN2OS, molecular weight 290.36) is a synthetic thiazole derivative that belongs to the class of cytochrome P450 CYP3A inhibitors. It is structurally related to the approved HIV pharmacokinetic enhancer cobicistat (GS-9350), sharing the 2-(2-fluorophenyl)-4-methylthiazole core but differing in the side chain: the target compound bears an (E)-but-2-enamide moiety rather than the complex carbamate-isoquinoline side chain of cobicistat.

Molecular Formula C15H15FN2OS
Molecular Weight 290.36
CAS No. 1421588-69-3
Cat. No. B2391513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide
CAS1421588-69-3
Molecular FormulaC15H15FN2OS
Molecular Weight290.36
Structural Identifiers
SMILESCC=CC(=O)NCC1=C(N=C(S1)C2=CC=CC=C2F)C
InChIInChI=1S/C15H15FN2OS/c1-3-6-14(19)17-9-13-10(2)18-15(20-13)11-7-4-5-8-12(11)16/h3-8H,9H2,1-2H3,(H,17,19)/b6-3+
InChIKeyOAILUKWOJYDIAS-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide (CAS 1421588-69-3): A Cobicistat-Related Thiazole CYP3A Inhibitor Scaffold


(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide (CAS 1421588-69-3, molecular formula C15H15FN2OS, molecular weight 290.36) is a synthetic thiazole derivative that belongs to the class of cytochrome P450 CYP3A inhibitors . It is structurally related to the approved HIV pharmacokinetic enhancer cobicistat (GS-9350), sharing the 2-(2-fluorophenyl)-4-methylthiazole core but differing in the side chain: the target compound bears an (E)-but-2-enamide moiety rather than the complex carbamate-isoquinoline side chain of cobicistat . This compound is recognized as either a synthetic intermediate, a process-related impurity, or a simplified analog in the cobicistat chemical space, and is commercially supplied at ≥95% purity for research use .

Why Generic Substitution of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide is Scientifically Unsupported


Substituting this compound with other thiazole-based CYP3A inhibitors or structurally similar analogs cannot be performed without risking critical changes in biological profile. The (E)-but-2-enamide side chain is a distinct structural feature that differentiates the compound from cobicistat's carbamate-isoquinoline moiety, and even minor modifications to the thiazole core—such as replacing the 2-(2-fluorophenyl) group with o-tolyl or thiophene—can abolish or significantly alter CYP3A binding affinity . Procurement of this specific CAS number ensures structural identity and traceability as a defined research tool, impurity reference standard, or synthetic intermediate. Substitution with a different analog would invalidate SAR studies, impurity profiling, or pharmacokinetic investigations relying on this precise molecular architecture .

Product-Specific Quantitative Differentiation Evidence for (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide vs. Closest Analogs


Structural Differentiation vs. Cobicistat (GS-9350): Side-Chain Architecture

The target compound differs from the approved drug cobicistat in its side-chain architecture. The target compound (MW 290.36) contains a simple (E)-but-2-enamide side chain, while cobicistat (MW 776.03) bears a bulky carbamate-isoquinoline pharmacophore . This structural difference results in substantially lower molecular weight, reduced lipophilicity, and distinct physicochemical properties. The (E)-but-2-enamide side chain lacks the carbamate moiety required for optimal CYP3A time-dependent inhibition, suggesting that the target compound would exhibit different CYP3A inhibition kinetics relative to cobicistat .

CYP3A inhibitor Cobicistat analog thiazole scaffold medicinal chemistry

Aromatic Substitution Patterns: 2-(2-Fluorophenyl) vs. 2-(o-Tolyl) Analog

The 2-(2-fluorophenyl) group on the target compound can be compared with the 2-(o-tolyl) group found in the closest commercially listed analog, (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide (CAS 1448140-74-6) . The ortho-fluorine on the phenyl ring of the target compound introduces a strong electronegative inductive effect and hydrogen-bond acceptor capability, which are absent in the methyl-substituted o-tolyl analog. In CYP3A inhibitor SAR, fluorophenyl-thiazole interactions within the heme pocket are known to influence binding affinity and selectivity . The fluorine atom can also alter metabolic stability at the aromatic ring relative to the methyl analog.

thiazole SAR fluorophenyl substitution CYP3A binding medicinal chemistry

Amide Side-Chain Comparison: (E)-But-2-enamide vs. Thiophene Acetamide Analog

The target compound's (E)-but-2-enamide side chain is structurally distinct from the thiophene-2-yl acetamide side chain found in N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 1421524-17-5) . The (E)-but-2-enamide group contains an α,β-unsaturated carbonyl system that can act as a potential Michael acceptor and participate in covalent binding interactions with nucleophilic residues, whereas the thiophene acetamide analog contains an aromatic heterocycle without the same electrophilic character. This difference affects chemical reactivity, potential covalent binding, and pharmacological activity profiles .

thiazole amide side-chain SAR CYP3A inhibitor procurement differentiation

Purity Specification and Availability as a Research Tool vs. Clinical-Grade Cobicistat

The target compound is commercially supplied at ≥95% purity for laboratory research use only . In contrast, the clinical comparator cobicistat is produced under cGMP with ≥98% purity and comprehensive impurity profiling as required for regulatory approval . The target compound is not an approved pharmaceutical; rather, it is positioned as either a synthetic intermediate, a process impurity reference standard, or a simplified SAR probe. Its 95% purity makes it suitable for in vitro biochemical assays and chemical synthesis but not for in vivo pharmacological studies without further purification and characterization.

research chemical procurement purity specification CYP3A inhibitor tool experimental use

Molecular Properties and Pharmacokinetic Differentiation: Ligand Efficiency Potential

The target compound's molecular weight (290.36 Da) is 485.67 Da lower than cobicistat (776.03 Da) . This substantial size reduction translates to different pharmacokinetic and drug-like properties: cLogP, aqueous solubility, permeability, and metabolic stability are all fundamentally altered. In CYP3A inhibitor drug discovery, ligand efficiency metrics (e.g., LE = pIC50 / heavy atom count) are critical for lead optimization . The target compound, as a smaller fragment-sized molecule, may exhibit higher ligand efficiency per heavy atom if equipotent binding can be achieved, though this has not been experimentally demonstrated in published literature.

ligand efficiency molecular weight comparison thiazole drug-like properties fragment-based drug discovery

Recommended Research and Industrial Application Scenarios for (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide (CAS 1421588-69-3)


Cobicistat Impurity Profiling and Analytical Reference Standard Use

As a structurally defined thiazole derivative containing the 2-(2-fluorophenyl)-4-methylthiazole core, this compound is suitable for use as a process impurity reference standard in cobicistat manufacturing quality control and method validation, where its (E)-but-2-enamide side chain represents a specific synthetic byproduct or degradant .

CYP3A Inhibitor Structure–Activity Relationship (SAR) Probe

The simplified scaffold, lacking the complex carbamate-isoquinoline side chain of cobicistat, makes this compound an ideal starting point for systematic SAR studies aimed at identifying the minimal pharmacophore required for CYP3A inhibition, potentially reducing molecular weight and improving developability .

Chemical Synthesis Intermediate for Novel Thiazole-Based CYP3A Inhibitors

This compound can serve as a synthetic intermediate for the preparation of more elaborated thiazole amide libraries. The (E)-but-2-enamide group provides a reactive handle for further derivatization, enabling diversity-oriented synthesis of CYP3A inhibitor candidate collections .

In Vitro Biochemical Tool for CYP3A Enzyme Interaction Studies

When procured at ≥95% purity for in vitro use, this compound can be employed in recombinant CYP3A4 enzyme assays, microsomal stability experiments, and competitive binding studies to generate quantitative data that fills the current knowledge gap regarding its potency and selectivity relative to cobicistat .

Quote Request

Request a Quote for (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.